molecular formula C16H24N2O5S B4578061 N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4578061
M. Wt: 356.4 g/mol
InChI Key: PMYJYHVCOAMWHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, involves various chemical strategies. One approach includes the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, demonstrating the versatility in modifying the benzamide core to enhance specific properties, such as gastrokinetic activity (Kato et al., 1992). Another relevant synthesis employs visible light-promoted reactions for creating sulfonylmethyl isoquinoline derivatives, showcasing innovative methods to manipulate molecular structure for desired outcomes (Liu et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals insights into the conformation and stability offered by the morpholinylsulfonyl and other substituents. For instance, the crystal structure analysis of benzamide molecules with morpholinone rings indicates intra- and intermolecular interactions that stabilize the molecular conformation, providing a foundation for understanding the structural attributes of N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives highlight the reactivity and potential transformations of these compounds. For example, the synthesis of antidepressant Befol through the interaction of benzamide with morpholine underlines the reactivity of the benzamide moiety and its potential for generating pharmacologically active molecules (Donskaya et al., 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. Research on similar compounds provides insights into solvability, crystallinity, and stability, which are crucial for practical applications. Studies involving X-ray diffraction and DFT calculations of benzamide compounds help in understanding the impact of different substituents on the physical properties (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with biological molecules, are essential for understanding the potential applications of benzamide derivatives. Research on sulfamoyl benzamide derivatives as selective inhibitors demonstrates the chemical functionality of benzamide compounds in biological contexts, suggesting avenues for exploring the chemical properties of N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide (Zaigham et al., 2023).

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamides, including compounds similar in structure to N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have shown that such compounds can exhibit nanomolar inhibitory concentration (IC50) values, indicating their potential as potent inhibitors for therapeutic applications (Supuran et al., 2013).

Antimicrobial and Anticancer Agents

Compounds with the morpholine moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating that some possess good to moderate activity against various microbes. This suggests their potential application in developing new antimicrobial agents (Sahin et al., 2012). Additionally, novel benzamides with morpholine groups have shown significant antiproliferative activities in vitro against human cancer cell lines, indicating their promise as anticancer agents (Shao et al., 2014).

Drug Design and Synthesis

Research has focused on the synthesis and evaluation of compounds containing benzamide and sulfonamide moieties for their potential as therapeutic agents for diseases like Alzheimer's. These studies have explored the inhibitory effects on enzymes such as acetylcholinesterase, highlighting the role of these compounds in drug design for neurodegenerative diseases (Abbasi et al., 2018).

properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-12(2)11-17-16(19)13-4-5-14(22-3)15(10-13)24(20,21)18-6-8-23-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJYHVCOAMWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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